molecular formula C29H26N4O2 B11090693 1-(phenoxymethyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

1-(phenoxymethyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

Cat. No.: B11090693
M. Wt: 462.5 g/mol
InChI Key: LAHRMQCETFZSOJ-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazacyclopenta[cd]azulene core, which is a fused ring system incorporating nitrogen atoms, and is substituted with phenoxymethyl and diphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenoxymethyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide typically involves multi-step organic reactions. One common approach is the microwave-assisted synthesis, which involves the reaction of 1,2,4-triazole-3-carboxylates with phenoxymethyl and diphenylamine under neutral conditions . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents such as toluene can enhance the reaction rate and yield . The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenoxymethyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-(phenoxymethyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to the histone acetyltransferase domain of certain enzymes, competitively inhibiting their activity . This inhibition can affect various cellular processes, including gene expression and protein function.

Comparison with Similar Compounds

Uniqueness: 1-(Phenoxymethyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide stands out due to its combination of phenoxymethyl and diphenyl groups, which enhance its stability and reactivity

Properties

Molecular Formula

C29H26N4O2

Molecular Weight

462.5 g/mol

IUPAC Name

2-(phenoxymethyl)-N,6-diphenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C29H26N4O2/c34-28(30-22-14-6-2-7-15-22)27-26(21-12-4-1-5-13-21)24-18-10-11-19-32-25(31-33(27)29(24)32)20-35-23-16-8-3-9-17-23/h1-9,12-17H,10-11,18-20H2,(H,30,34)

InChI Key

LAHRMQCETFZSOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN3C2=C(C1)C(=C3C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)COC6=CC=CC=C6

Origin of Product

United States

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